molecular formula C8H5N3O4S B15214736 N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide CAS No. 70740-94-2

N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide

Cat. No.: B15214736
CAS No.: 70740-94-2
M. Wt: 239.21 g/mol
InChI Key: GQQKNXBWAKUDGD-UHFFFAOYSA-N
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Description

N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide: is a heterocyclic compound that incorporates both furan and thiazole rings These structures are known for their significant biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide typically involves the formation of the thiazole ring followed by the introduction of the furan and nitro groups. One common method includes the reaction of 2-aminothiazole with furan-2-carbaldehyde in the presence of an oxidizing agent to introduce the nitro group. The formamide group can be introduced through a formylation reaction using formic acid or formamide under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency of each step and minimize the formation of by-products .

Chemical Reactions Analysis

Types of Reactions: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit bacterial growth.

    Medicine: Explored for its potential use in the development of new drugs, particularly for its antibacterial and antifungal properties.

    Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide involves its interaction with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial effects. The thiazole ring can also interact with enzymes, inhibiting their activity and thus exerting its biological effects .

Comparison with Similar Compounds

  • N-(2-(Furan-2-yl)-5-aminothiazol-4-yl)formamide
  • 2-(Furan-2-yl)-5-nitrothiazole
  • N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)acetamide

Comparison: N-(2-(Furan-2-yl)-5-nitrothiazol-4-yl)formamide is unique due to the presence of both a nitro group and a formamide group, which confer distinct reactivity and biological activity. Compared to its analogs, it has enhanced antimicrobial properties and can undergo a wider range of chemical reactions, making it a versatile compound in both research and industrial applications .

Biological Activity

N-[2-(Furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial properties, cytotoxicity, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following structural formula:

Chemical Formula: C8H5N3O4S
CAS Number: 89899-03-6
IUPAC Name: this compound

PropertyValue
Molecular Weight225.21 g/mol
AppearanceSolid
Purity90%
SolubilitySoluble in DMSO

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various thiazole derivatives, including this compound. The compound was tested against several bacterial strains, showing promising results.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited a low MIC against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity.
  • Minimum Bactericidal Concentration (MBC) : The MBC values were consistent with the MIC results, demonstrating that the compound not only inhibits bacterial growth but also effectively kills bacteria.

Cytotoxicity

Cytotoxicity assays conducted on mammalian cell lines revealed that this compound has a favorable safety profile. The compound showed low cytotoxic effects on HepG2 cells with an IC50 value significantly higher than the effective antimicrobial concentrations.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound helps in optimizing its biological activity. Modifications to the thiazole ring and furan moiety have been studied to enhance potency.

Key Findings:

  • Electron-Withdrawing Groups : The presence of electron-withdrawing groups on the thiazole ring increases antimicrobial potency.
  • Furan Substituents : Variations in the furan substituents have shown to impact both solubility and bioactivity.

Case Studies

Several case studies highlight the effectiveness of thiazole derivatives in treating infections:

  • Study on Antimicrobial Efficacy : A study demonstrated that derivatives similar to this compound exhibited significant inhibition of biofilm formation in Staphylococcus epidermidis, a common pathogen in nosocomial infections.
  • Leishmanicidal Activity : Research indicated that thiazole derivatives could be effective against leishmaniasis, with compounds showing significant activity against both promastigote and amastigote forms of Leishmania species.

Properties

CAS No.

70740-94-2

Molecular Formula

C8H5N3O4S

Molecular Weight

239.21 g/mol

IUPAC Name

N-[2-(furan-2-yl)-5-nitro-1,3-thiazol-4-yl]formamide

InChI

InChI=1S/C8H5N3O4S/c12-4-9-6-8(11(13)14)16-7(10-6)5-2-1-3-15-5/h1-4H,(H,9,12)

InChI Key

GQQKNXBWAKUDGD-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=NC(=C(S2)[N+](=O)[O-])NC=O

Origin of Product

United States

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